molecular formula C22H22BrN5O2 B11434397 7-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11434397
M. Wt: 468.3 g/mol
InChI Key: VOTUSGVJOMMXTR-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused triazolo-pyrimidine ring system.
  • Its IUPAC name is 7-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
  • The compound’s structure combines aromatic rings, a triazole ring, and a pyrimidine ring, making it intriguing for both synthetic chemists and researchers in various fields.
  • Preparation Methods

      Synthetic Routes: While there isn’t a single standardized method for its synthesis, here’s a general approach

      Reaction Conditions: Specific conditions depend on the chosen synthetic route.

      Industrial Production: Industrial-scale production methods may involve optimization of reaction conditions, purification, and scalability.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions

      Common Reagents and Conditions: These depend on the specific transformation.

      Major Products: The products formed will vary based on the reaction type.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, design analogs, and explore new synthetic routes.

      Biology: Study its interactions with biological targets (e.g., enzymes, receptors).

      Medicine: Evaluate its potential as a drug candidate (anticancer, antiviral, etc.).

      Industry: Explore applications in materials science (e.g., organic electronics).

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific receptors or enzymes.
    • Further studies are needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features (e.g., the triazolo-pyrimidine fusion).

      Similar Compounds: Some related compounds include

    Remember, this compound’s multifaceted nature invites further exploration across scientific disciplines

    Properties

    Molecular Formula

    C22H22BrN5O2

    Molecular Weight

    468.3 g/mol

    IUPAC Name

    7-(4-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

    InChI

    InChI=1S/C22H22BrN5O2/c1-12-5-8-17(13(2)9-12)27-21(29)19-14(3)26-22-24-11-25-28(22)20(19)16-7-6-15(23)10-18(16)30-4/h5-11,20H,1-4H3,(H,27,29)(H,24,25,26)

    InChI Key

    VOTUSGVJOMMXTR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=C(C=C(C=C4)Br)OC)C)C

    Origin of Product

    United States

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